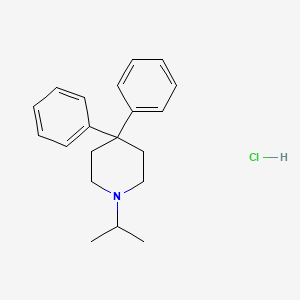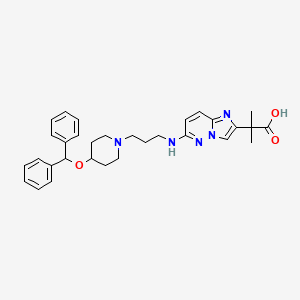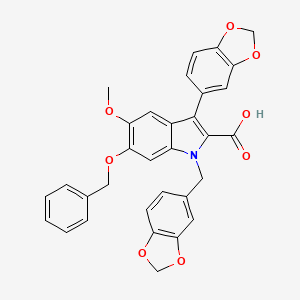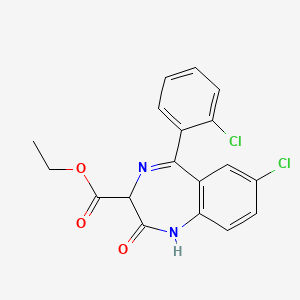![molecular formula C16H15BrN2O2 B1663370 2-bromo-N-[3-(propanoylamino)phenyl]benzamide CAS No. 423740-83-4](/img/structure/B1663370.png)
2-bromo-N-[3-(propanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[3-(propanoylamino)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
A study investigated novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide for their antifungal properties. These compounds exhibited promising activity against phyto-pathogenic fungi, Fusarium oxysporum, and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae. The strongest inhibition was observed with N-(2-bromo-phenyl)-2-hydroxy-benzamide and its specific derivatives, indicating their potential as antifungal agents (Ienascu et al., 2018).
Antimicrobial Activity
In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were synthesized and tested for antimicrobial activity against several bacterial and fungal strains. The results indicated that these derivatives were more active against the tested microbes, demonstrating their potential in antimicrobial applications (Ienascu et al., 2019).
Molecular Structure Analysis
Research involving X-ray structure characterization and DFT calculations on antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has provided insights into their intermolecular interactions. Such studies are crucial for understanding the behavior of these compounds at the molecular level, which can be vital for their application in various fields, including drug design (Saeed et al., 2020).
Synthesis and Characterization
A study focused on the synthesis and characterization of certain benzamide derivatives, including 3-bromo-N-(2-(trifluoromethyl)phenyl)benzamide. This research contributes to the broader understanding of the synthesis processes and properties of benzamide derivatives, aiding in their application in various scientific research areas (Suchetan et al., 2016).
Cancer Research
In cancer research, derivatives of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, including 3-bromo analogs, have shown promising results as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This highlights their potential use in the development of new cancer therapies (Xu et al., 2006).
Eigenschaften
CAS-Nummer |
423740-83-4 |
|---|---|
Produktname |
2-bromo-N-[3-(propanoylamino)phenyl]benzamide |
Molekularformel |
C16H15BrN2O2 |
Molekulargewicht |
347.21 g/mol |
IUPAC-Name |
2-bromo-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
MRHAVVLJBCSEMH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Synonyme |
2-Bromo-N-[3-[(1-oxopropyl)amino]phenyl]-benzamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



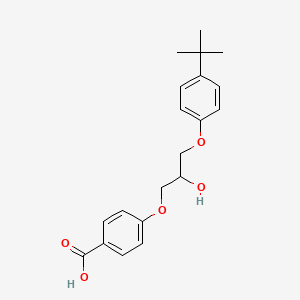
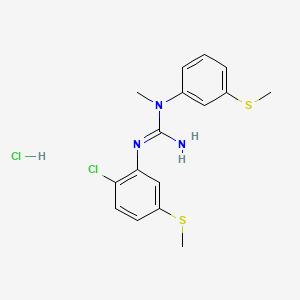
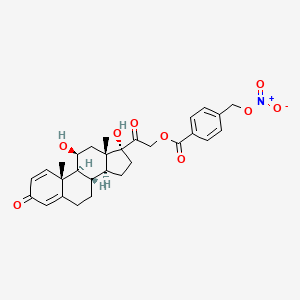
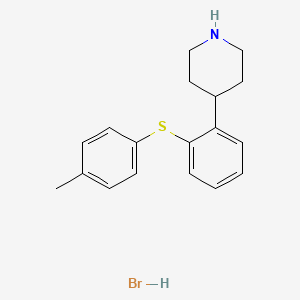
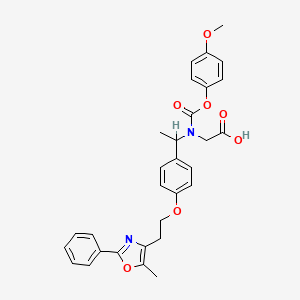
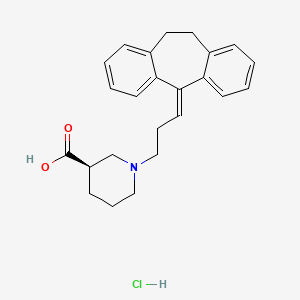
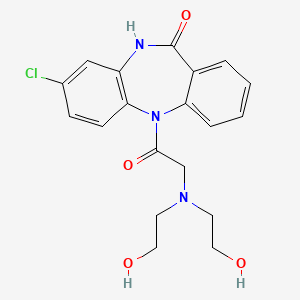
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
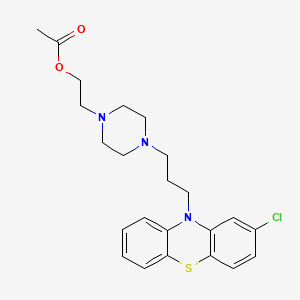
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
